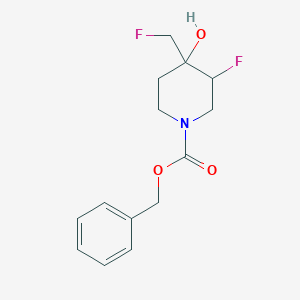
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯是一种含氟有机化合物,由于其独特的化学结构和性质,在各个科学领域引起了人们的兴趣。其结构中存在氟原子赋予了其独特的特性,使其在医药、农药和材料科学领域具有重要价值。
准备方法
合成路线和反应条件
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯的合成通常涉及多步有机反应。一种常用的方法是使用含氟试剂和哌啶衍生物。反应条件通常需要控制温度,并加入催化剂以促进目标产物的形成。
工业生产方法
该化合物的工业生产可能涉及大规模有机合成技术,包括使用连续流动反应器以确保一致的质量和产量。该工艺还可能包括纯化步骤,例如结晶或色谱法以分离纯化合物。
化学反应分析
反应类型
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯可以发生多种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原形成不同的醇衍生物。
取代: 在特定条件下,氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 亲核取代反应可能涉及碘化钠 (NaI) 或氟化钾 (KF) 等试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成酮,而还原可能生成各种醇。
科学研究应用
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯在科学研究中有多种应用:
化学: 用作合成更复杂含氟化合物的结构单元。
生物学: 研究其与生物分子的潜在相互作用及其对细胞过程的影响。
医药: 研究其潜在的治疗特性,包括其在药物开发中的作用。
工业: 用于生产具有特定性能的材料,例如提高稳定性或反应性。
作用机制
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯的作用机制涉及其与分子靶标的相互作用,例如酶或受体。化合物中的氟原子可以增强其结合亲和力和选择性,从而导致特定的生物效应。所涉及的途径可能包括抑制或激活某些酶,调节受体活性或改变细胞信号通路。
相似化合物的比较
类似化合物
苄基 3-氟-4-吗啉代苯基氨基甲酸酯: 另一种具有类似结构特征的含氟化合物。
4-苄基-4-氟-3-苯基异噁唑-5(4H)-酮: 一种含有氟原子和苄基的化合物,用于各种化学应用。
独特性
苄基 3-氟-4-(氟甲基)-4-羟基哌啶-1-羧酸酯的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学性质。
属性
分子式 |
C14H17F2NO3 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2 |
InChI 键 |
FDMJTUQOQPSWKN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


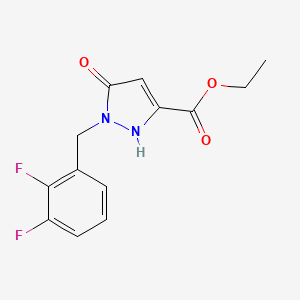

![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)
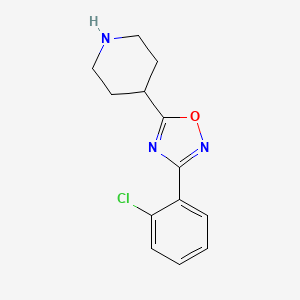
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)
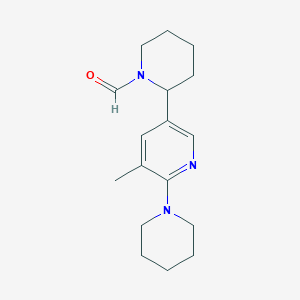

![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)

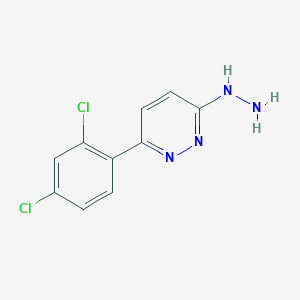
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)
